molecular formula C7H8ClFN2 B14842726 2-(5-Chloro-6-fluoropyridin-3-YL)ethanamine

2-(5-Chloro-6-fluoropyridin-3-YL)ethanamine

Cat. No.: B14842726
M. Wt: 174.60 g/mol
InChI Key: WWGVJZCGWUISQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Chloro-6-fluoropyridin-3-yl)ethanamine is a chemical compound with the molecular formula C7H8ClFN2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-6-fluoropyridin-3-yl)ethanamine typically involves the reaction of 5-chloro-3-fluoropyridine with ethanamine hydrochloride in the presence of a strong acid such as hydrochloric acid. This reaction yields the desired compound through a nucleophilic substitution mechanism.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-6-fluoropyridin-3-yl)ethanamine undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Condensation Reactions: It can react with benzoyl chlorides to form novel substituted phenyl amides.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like hydrochloric acid, and bases such as sodium hydroxide. The reactions are typically carried out under controlled temperatures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

2-(5-Chloro-6-fluoropyridin-3-yl)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: It is used in the synthesis of pharmaceutical intermediates, particularly in the development of kinase inhibitors.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-6-fluoropyridin-3-yl)ethanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine
  • 2-(6-Chloro-5-fluoropyridin-3-yl)ethanamine

Uniqueness

2-(5-Chloro-6-fluoropyridin-3-yl)ethanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H8ClFN2

Molecular Weight

174.60 g/mol

IUPAC Name

2-(5-chloro-6-fluoropyridin-3-yl)ethanamine

InChI

InChI=1S/C7H8ClFN2/c8-6-3-5(1-2-10)4-11-7(6)9/h3-4H,1-2,10H2

InChI Key

WWGVJZCGWUISQO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)F)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.